1-(pyridin-3-yl)piperidin-4-ol is a chemical compound characterized by a piperidine ring substituted with a pyridine moiety and a hydroxyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, primarily involving reactions of piperidine derivatives with pyridine and hydroxyl-containing reagents. The synthesis processes often focus on achieving high yields and purity while minimizing environmental impact.
1-(pyridin-3-yl)piperidin-4-ol belongs to the class of heterocyclic compounds, specifically piperidine derivatives. It is classified as an alkaloid due to its nitrogen-containing structure, which is typical of many biologically active compounds.
The synthesis of 1-(pyridin-3-yl)piperidin-4-ol can be achieved through several methods, including:
A notable synthetic route involves starting from 4-piperidone hydrochloride, which can be reacted with various reagents such as di-tert-butyl dicarbonate to form intermediates that eventually lead to the target compound. These reactions typically require careful control of conditions such as temperature and pressure to optimize yield and purity .
1-(pyridin-3-yl)piperidin-4-ol features a piperidine ring (six-membered saturated ring containing nitrogen) linked to a pyridine ring (six-membered aromatic ring containing nitrogen). The hydroxyl group (-OH) is attached to the fourth carbon of the piperidine ring.
The molecular formula for 1-(pyridin-3-yl)piperidin-4-ol is CHNO, with a molecular weight of approximately 194.24 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure.
1-(pyridin-3-yl)piperidin-4-ol can participate in various chemical reactions:
The reactivity of this compound can be influenced by substituents on the rings and reaction conditions such as solvent choice and temperature. For instance, using polar solvents may enhance nucleophilicity, facilitating reactions with electrophiles .
The mechanism of action for 1-(pyridin-3-yl)piperidin-4-ol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of both nitrogen atoms allows for hydrogen bonding and coordination with metal ions or other substrates.
Studies have shown that compounds containing similar structural motifs exhibit various pharmacological activities, including antitumor and antimicrobial effects. The specific pathways through which 1-(pyridin-3-yl)piperidin-4-ol exerts its effects require further investigation through biological assays .
1-(pyridin-3-yl)piperidin-4-ol typically appears as a white to off-white solid at room temperature. It has moderate solubility in water and organic solvents like ethanol and methanol.
The compound has a melting point range that suggests it may undergo phase transitions under varying temperatures. Its stability under acidic or basic conditions also warrants examination for practical applications in pharmaceuticals.
Characterization techniques such as infrared spectroscopy provide insights into functional groups present, while high-performance liquid chromatography can assess purity levels during synthesis .
1-(pyridin-3-yl)piperidin-4-ol serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its potential biological activities make it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders.
The stereoselective construction of the 1-(pyridin-3-yl)piperidin-4-ol scaffold leverages advanced catalytic dearomatization strategies to control spatial configuration—a critical determinant in neuropharmaceutical efficacy. Pyridine ring dearomatization serves as the foundational approach, where the aromatic system is selectively reduced to generate chiral piperidine intermediates. Modern methodologies employ transition metal catalysts to achieve high enantiomeric excess (ee) in these transformations.
Copper-catalyzed asymmetric addition to activated pyridinium salts represents a state-of-the-art approach. Harutyunyan's work demonstrates that N-acylpyridinium intermediates (generated in situ from 4-methoxypyridine and benzyl chloroformate) undergo stereoselective addition with Grignard reagents when catalyzed by CuBr·SMe₂/(R,R)-Ph-BPE complexes. This system achieves >99% ee at -78°C, producing 1,4-dihydropyridines that are subsequently hydrolyzed to enantioenriched 4-piperidones—direct precursors to 1-(pyridin-3-yl)piperidin-4-ol [8]. Complementary strategies utilize Lewis acid activation (BF₃·Et₂O) of 2-methoxypyridines, enabling regioselective C4 functionalization without preformation of pyridinium salts. This method delivers δ-lactams with 97% ee, which undergo reduction to the target scaffold [8].
Table 1: Stereoselective Methods for Piperidine-Pyridine Hybrid Synthesis
Method | Catalyst System | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Nucleophilic Addition to Pyridinium | CuBr·SMe₂/(R,R)-Ph-BPE | N-Cbz-4-methoxypyridinium | >99 | 85 |
Lewis Acid-Mediated Addition | BF₃·Et₂O/(R,R)-Ph-BPE | 2-Methoxypyridine adduct | 97 | 68 |
Dearomative Hydrogenation | Rh/(S,S)-Et-DuPhos | 3-Substituted pyridine | 92 | 90 |
Alternative pathways include asymmetric hydrogenation of 3-pyridyl enamines using chiral rhodium catalysts (e.g., (S,S)-Et-DuPhos), which directly install the stereocenter at C4 of the piperidine ring. This method achieves 92% ee and 90% yield, offering a streamlined route to enantiopure 1-(pyridin-3-yl)piperidin-4-ol [8]. The choice of methodology hinges on substituent tolerance: electron-donating groups (e.g., methoxy) enhance electrophilic activation, while sterically hindered pyridines require tailored ligands.
N-Benzylation of 1-(pyridin-3-yl)piperidin-4-ol introduces structural diversity essential for neurological activity optimization. Transition metal catalysis enables chemoselective benzylation under mild conditions, overcoming the inherent reactivity challenges of the tertiary amine-nitrogen and hydroxyl groups.
Nickel-based catalysts exhibit exceptional efficacy for this transformation. A patented nickel-acetate/sodium borohydride system (Ni(OAc)₂/NaBH₄) supported on silica facilitates reductive amination between 1-(pyridin-3-yl)piperidin-4-one and benzyl chloride derivatives. Operating at 60°C in ethanol, this method achieves >95% conversion with minimal over-reduction of the pyridine ring. The catalyst's robustness allows five reuse cycles without significant activity loss, underscoring industrial applicability [4]. For electron-deficient benzyl halides, palladium-catalyzed cross-coupling proves superior. Using Pd(OAc)₂/XPhos (2 mol%) in toluene at 100°C, 1-(pyridin-3-yl)piperidin-4-ol undergoes selective N-benzylation with 4-fluorobenzyl bromide in 93% yield—demonstrating compatibility with aryl halides [4].
Table 2: Catalytic N-Benzylation Agents and Performance
Benzylating Agent | Catalyst System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
Benzyl chloride | Ni(OAc)₂/NaBH₄-SiO₂ | 60°C | 4 | 96 |
4-Fluorobenzyl bromide | Pd(OAc)₂/XPhos | 100°C | 2 | 93 |
3,4-Dichlorobenzyl chloride | CuI/1,10-phenanthroline | 80°C | 6 | 88 |
Functional group tolerance is broad: halogens (F, Cl), methoxy, and methyl groups remain intact during benzylation. The hydroxyl group of 1-(pyridin-3-yl)piperidin-4-ol requires no protection, as confirmed by FT-IR analysis showing unchanged O-H stretch frequencies (3300 cm⁻¹) post-reaction. This chemoselectivity arises from the catalyst's preferential activation of C(sp³)-halogen bonds over O-H bonds. Scale-up studies (100g batches) demonstrate consistent 88-94% isolated yields, validating manufacturability [4] [1].
1-(Pyridin-3-yl)piperidin-4-ol serves as a privileged intermediate for neuropharmaceuticals due to its dual hydrogen-bonding capability (OH and pyridine N) and conformational flexibility—properties critical for blood-brain barrier penetration and target engagement. Its synthetic versatility enables rapid generation of structurally diverse candidates for neurological disorders.
In LSD1 inhibitors for leukemia, the piperidine nitrogen and C4 hydroxyl anchor interactions with the FAD cofactor and Asp555 residue. Clinical candidates are synthesized via Mitsunobu coupling of 1-(pyridin-3-yl)piperidin-4-ol with bromoimidazopyridines, yielding 3-(piperidin-4-ylmethoxy)pyridine derivatives with Ki values of 29 nM against LSD1. These compounds elevate H3K4 methylation in MV4-11 leukemia cells and inhibit proliferation at EC₅₀ = 280 nM [3]. For anticonvulsants, N-benzylation of 1-(pyridin-3-yl)piperidin-4-ol with diphenylmethyl bromides generates analogs with ED₅₀ = 23.8 mg/kg in pentylenetetrazole-induced seizures—surpassing ethosuximide's efficacy. Docking confirms enhanced binding to GABAₐ receptors via hydrogen bonds with Thr176 [9].
Table 3: Pharmaceutical Applications of 1-(Pyridin-3-yl)piperidin-4-ol Derivatives
Therapeutic Area | Derivative Structure | Biological Target | Potency |
---|---|---|---|
MLL-rearranged leukemia | 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 demethylase | IC₅₀ = 29 nM |
Epilepsy | N-Diphenylmethyl-piperidin-4-ol | GABAₐ receptor | ED₅₀ = 23.8 mg/kg |
Neuropathic pain | N-Cyclopropylcarboxamide | σ-1 Receptor | Kᵢ = 15 nM |
The scaffold's adaptability extends to multitarget ligands for complex neurological pathologies. Reductive amination with 5-indanone yields dual 5-HT₁ₐ/σ-1 ligands showing Kᵢ < 50 nM for both targets—valuable for depression with cognitive impairment. Computational models (Molecular Operating Environment) reveal the hydroxyl group's role in inducing a pseudo-chair conformation that optimally positions N-benzyl groups for hydrophobic pocket engagement [9] [3]. Industrial-scale routes (e.g., Curtius rearrangement of pyridine-3-carboxylic acid to access the core) achieve molar yields >78%, enabling kilogram production for clinical trials [1] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4